N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a benzo[cd]indole core fused with a 1-ethyl-2-oxo-1,2-dihydro moiety. The benzamide group at position 6 is substituted with a 4-(pyrrolidin-1-ylsulfonyl) functional group. While specific biological data for this compound are unavailable in the provided evidence, its structural features align with pharmacophores common in drug discovery .
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-2-27-21-13-12-20(18-6-5-7-19(22(18)21)24(27)29)25-23(28)16-8-10-17(11-9-16)32(30,31)26-14-3-4-15-26/h5-13H,2-4,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXABDBIGXOMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of derivatives characterized by their complex structure, which includes a benzo[cd]indole moiety. The molecular formula is , with a molecular weight of approximately 420.5 g/mol. Its structural features suggest potential interactions with various biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antitumor Activity
- Studies have demonstrated that this compound shows significant inhibition against various cancer cell lines. For instance, it has been reported to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
2. Anti-inflammatory Properties
- The compound has been evaluated for its anti-inflammatory effects. In vitro assays indicated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a potential use in treating inflammatory diseases.
3. Antimicrobial Effects
- Preliminary studies have also shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:
1. Apoptosis Induction
- The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with mitochondrial pathways and the regulation of apoptosis-related proteins .
2. Inhibition of Enzymatic Activity
- It has been suggested that the sulfonamide group in its structure may play a role in inhibiting specific enzymes involved in inflammatory processes, which could explain its anti-inflammatory effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s closest structural analog, N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide (CAS: 864939-28-6, molecular weight: 499.6 g/mol), shares the benzo[cd]indole scaffold and benzamide backbone but differs in the sulfonamide substituent . Below is a detailed comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog (CAS 864939-28-6) |
|---|---|---|
| Sulfonamide Substituent | Pyrrolidin-1-ylsulfonyl (cyclic amine: C₄H₈N) | N-ethyl-N-phenylsulfamoyl (alkyl/aryl: C₂H₅/C₆H₅) |
| Molecular Formula | C₂₆H₂₅N₃O₄S (estimated) | C₂₈H₂₅N₃O₄S |
| Molecular Weight | ~464.6 g/mol (estimated) | 499.6 g/mol |
| Polarity | Higher polarity due to pyrrolidine’s cyclic amine enhancing hydrogen bonding | Lower polarity (bulky aryl group reduces solubility) |
| Steric Effects | Compact, rigid pyrrolidine ring reduces conformational flexibility | Larger substituents (ethyl + phenyl) increase steric hindrance |
| Electronic Effects | Pyrrolidine’s electron-donating nature may modulate sulfonamide acidity | Phenyl group’s electron-withdrawing effect enhances sulfonamide acidity |
Key Findings
- Structural Flexibility : The pyrrolidine substituent in the target compound introduces rigidity compared to the flexible N-ethyl-N-phenyl group in the analog. This could enhance binding specificity in enzymatic pockets by reducing entropic penalties during molecular recognition .
- Solubility : The cyclic amine in the target compound likely improves aqueous solubility compared to the hydrophobic phenyl group in the analog, which may favor pharmacokinetic properties.
- Bioactivity Implications : Sulfonamide acidity (pKa) differences could influence hydrogen-bonding interactions with target proteins. The pyrrolidine’s basic nitrogen might engage in additional ionic interactions, whereas the analog’s phenyl group prioritizes hydrophobic contacts .
Q & A
Q. What are the optimal synthetic routes for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[cd]indole core. Key steps include:
- Sulfonylation: Reaction of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid derivatives with activating agents (e.g., thionyl chloride) to form the reactive acyl chloride intermediate.
- Amide Coupling: Use of coupling agents like EDC/HOBt or DCC to conjugate the sulfonylbenzamide moiety to the N-ethyl-2-oxo-dihydrobenzo[cd]indole scaffold under inert conditions.
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the pure compound.
Statistical design of experiments (DoE) can optimize yield by varying temperature, solvent polarity, and stoichiometry .
Q. How can the compound’s structural integrity be validated post-synthesis?
Methodological Answer: Employ a combination of spectroscopic and crystallographic techniques:
- NMR: H and C NMR to confirm proton environments and carbon frameworks (e.g., pyrrolidine sulfonyl peaks at δ ~2.8–3.2 ppm).
- HRMS: High-resolution mass spectrometry to verify molecular ion peaks.
- X-ray Diffraction: Single-crystal analysis to resolve stereochemical ambiguities, particularly for the benzo[cd]indole core .
Q. What methodologies are recommended for assessing the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Use recombinant enzymes (e.g., kinases or proteases) with fluorescence-based or radiometric readouts. Include controls for non-specific binding (e.g., DMSO vehicle).
- Cellular Assays: Dose-response curves (IC) in relevant cell lines, validated via Western blotting for target modulation.
- Selectivity Profiling: Screen against panels of related enzymes to identify off-target effects .
Q. How can stability studies be designed for this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks.
- Analytical Monitoring: Use HPLC-UV or UPLC-MS to track degradation products.
- Kinetic Modeling: Apply the Arrhenius equation to predict shelf life at standard storage temperatures .
Advanced Research Questions
Q. How should researchers address contradictory data between in vitro and cellular activity assays?
Methodological Answer:
- Troubleshooting Variables: Check assay conditions (e.g., serum protein binding, cellular permeability via PAMPA assays).
- Metabolite Analysis: Use LC-MS to identify intracellular metabolites that may deactivate the compound.
- Target Engagement Validation: Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
Q. What computational strategies can predict the compound’s reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100+ ns trajectories to assess binding stability.
- Free Energy Perturbation (FEP): Quantify binding affinity changes for SAR-guided modifications .
Q. How can factorial design optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Variables: Test catalyst loading (0.5–5 mol%), temperature (25–80°C), and solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM): Fit data to a quadratic model to identify interactions between variables.
- Critical Quality Attributes (CQAs): Prioritize yield (>80%), purity (>95%), and residual solvent limits (ICH Q3C) .
Q. What experimental approaches elucidate the role of the pyrrolidin-1-ylsulfonyl group in target interactions?
Methodological Answer:
Q. How can researchers identify and mitigate synthetic impurities in the final product?
Methodological Answer:
- LC-MS/MS: Fragment ions to assign impurity structures (e.g., de-ethylated byproducts).
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Design of Experiments (DoE): Optimize quenching and work-up steps to minimize side reactions .
Q. What strategies compare the compound’s efficacy against structurally related analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modifications to the benzo[cd]indole or sulfonamide groups.
- Free-Wilson Analysis: Quantify contributions of substituents to biological activity.
- Meta-Analysis: Aggregate data from public databases (ChEMBL, PubChem) to benchmark performance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
